

# The Discovery and History of Very-Long-Chain Lysophospholipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Very-long-chain lysophospholipids (VLC-LPLs) are a unique class of lipids characterized by a glycerol backbone, a polar head group, a single fatty acyl chain of 22 carbons or more, and a free hydroxyl group. For many years, their existence was largely inferred from the presence of very-long-chain fatty acids (VLCFAs) in complex lipids and the known pathways of phospholipid metabolism. However, recent advancements in lipidomics, particularly in mass spectrometry, have brought these once-obscure molecules into the spotlight, revealing their critical roles in cellular signaling, membrane structure, and the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the discovery, history, quantitative analysis, and biological significance of VLC-LPLs.

## **Discovery and Historical Perspective**

The history of VLC-LPLs is intrinsically linked to the broader discoveries of lipids and their metabolic pathways.

## **Early Lipid Discoveries**

The journey into the world of lipids began in the 19th century with the work of scientists like Michel Eugène Chevreul, who first identified and named several fatty acids and cholesterol.[1] The term "lipide" (later "lipid") was coined in 1923 by the French pharmacologist Gabriel



Bertrand.[2] The fundamental pathways of phospholipid metabolism, including the de novo Kennedy pathway for phospholipid synthesis (described in 1956) and the remodeling Lands cycle (proposed in 1958), provided the theoretical framework for the existence of lysophospholipids as metabolic intermediates.[3]

## The Emergence of Very-Long-Chain Fatty Acids

In the latter half of the 20th century, attention turned to the diversity of fatty acid chains. The identification of very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, in various tissues, particularly the brain and retina, hinted at the existence of more complex lipids containing these extended acyl chains.[4] The discovery that defects in VLCFA metabolism were central to severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome further spurred interest in this area.[5][6] In these conditions, the accumulation of VLCFAs was a key diagnostic marker, and it was logical to assume that these VLCFAs were incorporated into various lipid species, including phospholipids and their lysophospholipid derivatives.

### **Identification of VLC-LPLs and Key Milestones**

The direct identification and characterization of VLC-LPLs were challenging due to their low abundance and the technical limitations of early analytical methods. The advent of soft ionization techniques in mass spectrometry, such as electrospray ionization (ESI), revolutionized lipid analysis.

A significant breakthrough in the field was the characterization of the enzyme  $\alpha/\beta$ -hydrolase domain-containing 12 (ABHD12). Initially, the function of this enzyme was poorly understood. However, genetic studies linked mutations in the ABHD12 gene to a rare neurodegenerative disorder called PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[7] Subsequent lipidomic analyses of mouse models lacking the ABHD12 enzyme revealed a massive accumulation of a specific class of VLC-LPLs: very-long-chain lysophosphatidylserines (VLC-lyso-PS).[7][8] This finding definitively established ABHD12 as a major lipase for VLC-lyso-PS in the brain.[7][8]

Biochemical studies further demonstrated that ABHD12 has a strong substrate preference for lysophospholipids containing very-long-chain fatty acids (≥C22).[3] This discovery provided a



direct link between a specific class of VLC-LPLs and a human disease, solidifying their physiological importance.

More recently, VLC-lysophosphatidylcholines (VLC-LPCs), such as C26:0-LPC, have been identified as sensitive biomarkers for peroxisomal disorders like X-ALD, often outperforming the measurement of free VLCFAs in diagnostic screening.[9]

## **Quantitative Data of VLC-LPLs**

The concentration of VLC-LPLs varies significantly between different tissues and biological fluids. The following tables summarize available quantitative data, primarily focusing on species that have been identified as biomarkers or are implicated in specific biological processes.

| VLC-LPL<br>Species                                               | Tissue/Fluid     | Condition                        | Concentration<br>Range                  | Citation |
|------------------------------------------------------------------|------------------|----------------------------------|-----------------------------------------|----------|
| C24:0-<br>lysophosphatidyl<br>choline (C24:0-<br>LPC)            | Human Plasma     | Control                          | ~0.175 µmol/L<br>(borderline<br>cutoff) | [10]     |
| C26:0-<br>lysophosphatidyl<br>choline (C26:0-<br>LPC)            | Human Plasma     | Control                          | < 0.15 μmol/L                           | [10]     |
| C26:0-<br>lysophosphatidyl<br>choline (C26:0-<br>LPC)            | Dried Blood Spot | Newborn<br>Screening<br>(cutoff) | 0.08 μmol/L<br>(borderline)             | [10]     |
| Very-Long-Chain<br>Lysophosphatidyl<br>serines (VLC-<br>lyso-PS) | Mouse Brain      | ABHD12<br>Knockout               | Massively<br>increased vs.<br>Wild-Type | [7][8]   |

Note: Absolute concentrations of many VLC-LPL species are not yet well-established in the literature and are an active area of research. The data presented here are based on studies



identifying these lipids as biomarkers and may represent cutoff values rather than mean concentrations in a healthy population.

## **Experimental Protocols**

The analysis of VLC-LPLs requires specialized techniques for their extraction, separation, and detection due to their low abundance and amphipathic nature.

## **Lipid Extraction from Brain Tissue (Modified Folch Method)**

This protocol is a widely used method for the extraction of total lipids from brain tissue.

#### Materials:

- Fresh or frozen brain tissue
- Chloroform
- Methanol
- 0.9% NaCl solution
- Homogenizer
- Centrifuge
- Orbital shaker
- Rotary evaporator or nitrogen stream

#### Procedure:

- Weigh approximately 100 g of fresh or chopped brain tissue.
- Add the tissue to a homogenizer with a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 ml of solvent).[11]



- Homogenize the tissue until a uniform consistency is achieved.
- Transfer the homogenate to a flask and agitate on an orbital shaker for 15-20 minutes at room temperature.[11]
- Separate the liquid phase from the solid residue by either filtration or centrifugation.
- To the collected liquid, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 ml for every 20 ml of extract).[11]
- Vortex the mixture for several seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.
- Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
- Evaporate the chloroform from the lower phase using a rotary evaporator or under a stream of nitrogen.
- The resulting lipid extract can be stored under an inert gas at -20°C or below for further analysis.

## Solid-Phase Extraction (SPE) for Lysophospholipid Enrichment

SPE can be used to enrich for lysophospholipids from a total lipid extract.

#### Materials:

- Silica-based SPE cartridge
- Total lipid extract
- Chloroform
- Acetone
- Methanol



Solvents for elution (e.g., chloroform:methanol mixtures of increasing polarity)

#### Procedure:

- Condition the SPE cartridge by washing with a non-polar solvent (e.g., chloroform).
- Dissolve the dried lipid extract in a small volume of the initial mobile phase (e.g., chloroform).
- Load the sample onto the SPE cartridge.
- Wash the cartridge with solvents of increasing polarity to elute different lipid classes. Neutral lipids can be eluted with chloroform and acetone.
- Elute the lysophospholipid fraction using a more polar solvent mixture, such as chloroform:methanol (e.g., 1:1 v/v).
- Collect the eluate containing the enriched lysophospholipids.
- Evaporate the solvent under a stream of nitrogen.

#### LC-MS/MS Analysis of VLC-LPLs

Liquid chromatography-tandem mass spectrometry is the gold standard for the separation and quantification of VLC-LPL species.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Reversed-phase C18 column
- Tandem mass spectrometer with an electrospray ionization (ESI) source

#### Procedure:

• Sample Preparation: Reconstitute the dried lipid extract (or the enriched lysophospholipid fraction) in the initial mobile phase.



- · Chromatographic Separation:
  - Inject the sample onto the C18 column.
  - Use a gradient elution program with a mobile phase system typically consisting of an aqueous solvent with a modifier (e.g., ammonium formate or formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol).
  - The gradient is programmed to gradually increase the proportion of the organic solvent to elute lipids based on their hydrophobicity. Longer acyl chains will have longer retention times.
- Mass Spectrometric Detection:
  - The eluent from the HPLC is introduced into the ESI source.
  - For VLC-LPCs, analysis is often performed in positive ion mode, monitoring for the characteristic precursor ion of m/z 184, which corresponds to the phosphocholine head group.
  - For VLC-lyso-PS, analysis is typically done in negative ion mode, monitoring for the neutral loss of the serine head group (87 Da).
  - Quantification is achieved by comparing the peak area of the analyte to that of an appropriate internal standard (e.g., a deuterated or odd-chain VLC-LPL).











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. History | Cyberlipid [cyberlipid.gerli.com]
- 2. Celebrating 100 years of the term 'lipid' [asbmb.org]
- 3. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophospholipid receptors in neurodegeneration and neuroprotection PMC [pmc.ncbi.nlm.nih.gov]







- 5. Identification and Characterization of Phospholipids with Very Long Chain Fatty Acids in Brewer's Yeast PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Modulation of I-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophospholipids: A Potential Drug Candidates for Neurodegenerative Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. L-α-lysophosphatidylinositol meets GPR55: a deadly relationship PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Very-Long-Chain Lysophospholipids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044044#discovery-and-history-of-very-long-chain-lysophospholipids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com